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Compound of Interest

Compound Name: 1-Iodo-6-methylnaphthalene

CAS No.: 142882-54-0

Cat. No.: B596889 Get Quote

Core Identity & Physicochemical Properties
1-Iodo-6-methylnaphthalene is a regiochemically distinct naphthalene derivative

characterized by an iodine atom at the

-position (C1) and a methyl group on the distal ring at the

-position (C6). This 1,6-substitution pattern is less common than the 1,2- or 1,4-isomers,
making it a valuable scaffold for constructing non-linear, extended aromatic systems used in
optoelectronics and medicinal chemistry.
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Property Data Note

CAS Number 142882-54-0 Unique identifier

IUPAC Name 1-Iodo-6-methylnaphthalene

Molecular Formula

Molecular Weight 268.09 g/mol

Physical State
Solid (Low Melting) or Viscous

Oil

Depending on

purity/polymorph; typically

solidifies upon cooling.

Solubility
Soluble in DCM, THF, Toluene,

Hexanes

Hydrophobic; insoluble in

water.

Reactivity High (C–I bond)
Excellent partner for Pd-

catalyzed cross-couplings.

Structural Significance
The C1–Iodine bond is significantly more labile than C–Br or C–Cl bonds, facilitating oxidative

addition to transition metals (Pd, Ni) under mild conditions. The C6–Methyl group acts as a

weak activating group but, more importantly, provides a handle for further benzylic

functionalization (e.g., radical bromination) or serves as a lipophilic anchor in drug candidates.

Synthesis: The "Regio-Fidelity" Protocol
Direct iodination of 2-methylnaphthalene is kinetically controlled to favor the 1-position (ortho to

the methyl group), yielding 1-iodo-2-methylnaphthalene, not the desired 1-iodo-6-methyl

isomer. Therefore, a Sandmeyer Reaction approach starting from the corresponding amine is

the only self-validating method to guarantee 100% regiochemical purity.

Pathway: Sandmeyer Transformation
This protocol converts 6-methyl-1-naphthylamine (obtainable via nitration of 2-

methylnaphthalene and separation of isomers, or from 6-methyl-1-tetralone) into the target

iodide.
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Reaction Scheme (DOT Visualization):

6-Methyl-1-naphthylamine Diazotization
(NaNO2, H2SO4, 0°C)

Diazonium Salt
[Ar-N2]+ HSO4-

 Formation Iodination
(KI, H2O, RT)

 Substitution
1-Iodo-6-methylnaphthalene

 N2 Release

Click to download full resolution via product page

Caption: Regioselective synthesis via Sandmeyer reaction ensuring C1-iodine placement.

Detailed Experimental Protocol
Objective: Synthesis of 1-iodo-6-methylnaphthalene from 6-methyl-1-naphthylamine.

Diazotization (The Critical Step):

Reagents: 6-Methyl-1-naphthylamine (10 mmol),

(2.5 M, 20 mL),

(11 mmol).

Procedure: Suspend the amine in sulfuric acid and cool to -5°C to 0°C in an ice/salt bath.

Add

(dissolved in minimal water) dropwise.

Expert Insight: Maintain temperature strictly below 5°C to prevent hydrolysis to the

naphthol (phenol). The solution should turn clear/yellowish as the diazonium salt forms.

Iodination (Sandmeyer):

Reagents: Potassium Iodide (KI, 15 mmol), Urea (catalytic, to quench excess nitrite).

Procedure: Dissolve KI in 10 mL water. Add the cold diazonium solution slowly to the KI

solution with vigorous stirring.

Observation: Immediate evolution of

gas and formation of a dark oil/solid.
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Workup: Stir at room temperature for 1 hour, then heat to 60°C for 30 mins to ensure

complete decomposition. Extract with Diethyl Ether (

mL). Wash with 10%

(to remove free iodine) and Brine. Dry over

.

Purification:

Pass through a short silica plug (Hexanes) to remove trace phenols.

Yield Expectation: 75–85%.

Applications in Drug Discovery & Materials
1-Iodo-6-methylnaphthalene is a premium "linker" molecule. Its asymmetry allows for the

sequential construction of complex scaffolds.

A. Suzuki-Miyaura Cross-Coupling
The C1-Iodine is highly reactive, allowing coupling with boronic acids at room temperature,

often preserving other sensitive halides (like Cl or Br) on the partner molecule.

Workflow: Synthesis of Biaryl Scaffolds

1-Iodo-6-methylnaphthalene

Cat. Cycle:
Ox. Add -> Transmetalation -> Red. Elim

Ar-B(OH)2 + Pd(PPh3)4
K2CO3, Toluene/H2O

1-Aryl-6-methylnaphthalene

 C-C Bond Formation
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Caption: Pd-catalyzed coupling workflow for biaryl synthesis.

B. Functionalization Logic
C1 Position (Iodine): Site for C-C bond formation (Suzuki, Sonogashira, Heck).

C6 Position (Methyl): Site for radical bromination (NBS/AIBN) to generate a benzylic

bromide, enabling

reactions (e.g., adding amines or ethers).

Sequential Strategy: Perform the Pd-coupling first (chemoselective for I), then functionalize

the methyl group.

Safety & Handling (SDS Summary)
Hazard Class Statement Precaution

Skin Irritation Category 2 (H315)
Wear nitrile gloves; rapid

absorption possible.

Eye Irritation Category 2A (H319)
Use safety goggles;

lachrymator potential.

Storage Light Sensitive
Store in amber vials under

Argon/Nitrogen at 2–8°C.

Stability C–I Bond Lability

Avoid prolonged exposure to

UV light to prevent iodine

liberation (yellowing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 1001337-33-2|2-(4-Iodophenyl)naphthalene|BLD Pharm [bldpharm.com]

To cite this document: BenchChem. [1-Iodo-6-methylnaphthalene: Technical Profile &
Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b596889#1-iodo-6-methylnaphthalene-cas-142882-
54-0-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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